molecular formula C11H13NS B14244405 Cyclopentanone S-phenylthioxime CAS No. 422314-65-6

Cyclopentanone S-phenylthioxime

Cat. No.: B14244405
CAS No.: 422314-65-6
M. Wt: 191.29 g/mol
InChI Key: DHWVYYIHJWEGHP-UHFFFAOYSA-N
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Description

Cyclopentanone S-phenylthioxime is a cyclopentanone derivative featuring a thioxime functional group (-N=S-) substituted with a phenyl ring. This compound is structurally characterized by its five-membered cyclopentanone ring, which is a common scaffold in bioactive molecules, particularly in epigenetic enzyme inhibitors such as DNA methyltransferase (DNMT) and histone-modifying enzyme (HHEM) inhibitors .

Properties

CAS No.

422314-65-6

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-phenylsulfanylcyclopentanimine

InChI

InChI=1S/C11H13NS/c1-2-8-11(9-3-1)13-12-10-6-4-5-7-10/h1-3,8-9H,4-7H2

InChI Key

DHWVYYIHJWEGHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NSC2=CC=CC=C2)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone S-phenylthioxime can be synthesized through the reaction of cyclopentanone with S-phenylthiohydroxylamine under acidic or basic conditions. The reaction typically involves the formation of an intermediate imine, which subsequently undergoes tautomerization to form the oxime. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone S-phenylthioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone S-phenylthioxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cyclopentanone S-phenylthioxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylthio group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

2.1.1. Cyclopentanone Derivatives

  • α-Hexylidene cyclopentanone: A fragrance compound regulated by IFRA due to safety concerns. Unlike Cyclopentanone S-phenylthioxime, it lacks the thioxime group and instead features an α-hexylidene substituent. This structural difference reduces its polarity, making it more volatile and suitable for perfumery, but limits its utility in medicinal chemistry .
  • DNMT Inhibitors with Cyclopentanone Cores: These compounds share the cyclopentanone ring but often incorporate pyrazoline or pyrrolidine moieties.

Thioxime-Containing Compounds

  • Diphenylamine Thioxime Analogs: Diphenylamine derivatives (e.g., tofenamic acid analogs) incorporate thioxime groups but lack the cyclopentanone ring. The cyclopentanone scaffold in this compound likely enhances ring strain and reactivity, which could influence metabolic stability compared to planar aromatic systems .
Stability and Reactivity

The electron-withdrawing thioxime group in this compound likely increases the electrophilicity of the cyclopentanone ring compared to saturated analogs like cyclopentane. This could enhance susceptibility to nucleophilic attack, impacting shelf-life and metabolic pathways. In contrast, cyclopentane-based DNMT inhibitors exhibit higher stability but lower binding versatility .

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